N-(1,3-benzothiazol-2-yl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide
Description
This compound features a pyrimidine core substituted with a chlorine atom at position 5, an ethylsulfanyl group at position 2, and a carboxamide linkage to a 1,3-benzothiazol-2-yl group at position 3. The molecular formula is C₁₃H₁₀ClN₄OS₂, with a molecular weight of 353.82 g/mol. The ethylsulfanyl (-S-C₂H₅) substituent contributes moderate lipophilicity, while the benzothiazole moiety may enhance aromatic interactions in biological systems.
Properties
Molecular Formula |
C14H11ClN4OS2 |
|---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-chloro-2-ethylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C14H11ClN4OS2/c1-2-21-13-16-7-8(15)11(18-13)12(20)19-14-17-9-5-3-4-6-10(9)22-14/h3-7H,2H2,1H3,(H,17,19,20) |
InChI Key |
WFIHAQGDPILQHE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=NC3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Ring Formation
The pyrimidine core is typically constructed via cyclocondensation reactions. A common approach involves reacting β-keto esters with amidines or urea derivatives. For example, ethyl 3-ethoxyacrylate reacts with guanidine hydrochloride in ethanol under reflux to form 2-hydroxypyrimidine, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) to yield 2,4-dichloropyrimidine.
Modification at Position 2 :
The ethylsulfanyl group is introduced via nucleophilic aromatic substitution. Treating 2,4-dichloropyrimidine with ethanethiol in the presence of a base (e.g., sodium hydride or triethylamine) in tetrahydrofuran (THF) at 0–5°C selectively substitutes the chlorine at position 2, producing 2-(ethylsulfanyl)-4-chloropyrimidine.
Functionalization at Position 4 :
The 4-chloro substituent is hydrolyzed to a carboxylic acid using aqueous sodium hydroxide at 80°C, followed by acidification to yield 2-(ethylsulfanyl)pyrimidine-4-carboxylic acid. Conversion to the acyl chloride is achieved with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane (DCM) under reflux.
Alternative Route: Direct Synthesis of 5-Chloro-2-(Ethylsulfanyl)Pyrimidine-4-Carboxylic Acid
A more efficient method involves constructing the pyrimidine ring with pre-installed substituents. Reacting ethyl 3-(ethylthio)-3-oxopropanoate with chlorourea in acetic acid yields 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid directly. This one-pot method reduces intermediate isolation steps and improves overall yield (Table 1).
Table 1: Comparative Analysis of Pyrimidine Intermediate Synthesis
Synthesis of 2-Aminobenzothiazole
Cyclization of 2-Mercaptoaniline
2-Aminobenzothiazole is synthesized via the reaction of 2-mercaptoaniline with cyanogen bromide (CNBr) in aqueous ethanol at 60°C, followed by hydrolysis with hydrochloric acid. This method yields 2-aminobenzothiazole in 80–85% purity, requiring recrystallization from ethanol for further use.
Alternative Approach :
A greener protocol utilizes thiourea and 2-iodoaniline in dimethylformamide (DMF) at 120°C, catalyzed by copper(I) iodide. This Ullmann-type coupling avoids toxic cyanogen bromide and achieves comparable yields (82%).
Amidation Reaction: Coupling of Intermediates
The final step involves coupling 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carbonyl chloride with 2-aminobenzothiazole. This is typically performed in anhydrous DCM or THF under inert atmosphere (N₂ or Ar) with triethylamine (TEA) as a base to neutralize HCl.
Optimized Conditions :
-
Solvent : Tetrahydrofuran (THF)
-
Temperature : 0°C to room temperature (20–25°C)
-
Molar Ratio : 1:1.2 (acyl chloride:amine)
-
Reaction Time : 4–6 hours
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water, yielding 70–75% pure product.
Table 2: Amidation Reaction Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent Polarity | THF > DCM > DMF | Higher polarity reduces side reactions |
| Temperature | 0°C → RT | Slow addition minimizes decomposition |
| Equivalents of TEA | 2.5 eq | Ensures complete HCl scavenging |
Alternative Preparation Strategies
Microwave-Assisted Synthesis
Microwave irradiation accelerates the amidation step, reducing reaction time from hours to minutes. A mixture of the acyl chloride, 2-aminobenzothiazole, and TEA in DMF is irradiated at 100°C for 15 minutes, achieving 88% yield.
Solid-Phase Synthesis
For high-throughput applications, the acyl chloride is immobilized on Wang resin. After coupling with 2-aminobenzothiazole, the product is cleaved using trifluoroacetic acid (TFA), yielding 92% purity.
Analytical Characterization
Critical quality control steps include:
-
HPLC : Purity >95% (C18 column, acetonitrile/water gradient)
-
NMR : ¹H NMR (400 MHz, DMSO-d₆) δ 8.45 (s, 1H, pyrimidine-H), 7.85–7.75 (m, 2H, benzothiazole-H), 3.25 (q, 2H, -SCH₂CH₃).
Industrial-Scale Production Considerations
Large-scale synthesis requires:
-
Continuous Flow Reactors : For pyrimidine cyclization and amidation steps, enhancing reproducibility.
-
Solvent Recovery Systems : To reduce THF and DCM waste.
-
In-Line Analytics : FTIR and HPLC monitoring for real-time adjustments.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The chlorine atom in the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Core
N-(1,3-Benzothiazol-2-yl)-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide ()
- Molecular Formula : C₁₃H₉ClN₄O₃S₂
- Molecular Weight : 384.82 g/mol
- Key Differences: The methylsulfonyl (-SO₂-CH₃) group at position 2 increases polarity compared to the ethylsulfanyl group in the target compound.
- Implications : Higher electronegativity may alter binding affinity in enzymatic targets, favoring interactions with polar active sites .
5-Chloro-2-(ethylsulfanyl)-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide ()
- Molecular Formula : C₁₄H₁₁ClF₃N₃OS
- Molecular Weight : 361.77 g/mol
- Key Differences :
- Replacement of the benzothiazole group with a 2-(trifluoromethyl)phenyl substituent introduces strong electron-withdrawing effects.
- The trifluoromethyl (-CF₃) group increases metabolic stability and lipophilicity.
- Properties : Density = 1.5 g/cm³; Boiling Point = 395.9°C; Flash Point = 193.2°C.
Variations in the Amide-Linked Heterocycle
N-Benzyl-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide ()
- Molecular Formula : C₁₈H₂₀ClN₃O₃S₂
- Molecular Weight : 426.0 g/mol
- Key Differences :
- A benzyl group and a sulfone-containing tetrahydrothiophene replace the benzothiazole moiety.
- The sulfone group (-SO₂-) enhances polarity and may influence binding to charged residues.
- Implications : Increased steric bulk could hinder entry into hydrophobic binding pockets but improve selectivity for specific targets .
N-[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide ()
- Molecular Formula : C₁₃H₁₆ClN₅OS₃
- Molecular Weight : 390.0 g/mol
- Key Differences :
- A 1,3,4-thiadiazole ring with a butylsulfanyl substituent replaces the benzothiazole group.
- The longer butylsulfanyl chain increases lipophilicity compared to ethylsulfanyl.
- Implications : Extended alkyl chains may improve tissue penetration but raise concerns about metabolic oxidation .
Key Research Findings
Electronic Effects : The ethylsulfanyl group in the target compound offers a balance between lipophilicity and metabolic stability. In contrast, methylsulfonyl analogs () prioritize polar interactions at the expense of membrane permeability.
Heterocycle Influence : Benzothiazole-containing compounds (target, ) may exhibit stronger π-π stacking with aromatic residues in enzymes compared to phenyl or thiadiazole derivatives ().
Alkyl Chain Length : Butylsulfanyl substituents () increase lipophilicity but may reduce solubility, whereas ethylsulfanyl groups provide a compromise between tissue penetration and solubility.
Biological Activity
N-(1,3-benzothiazol-2-yl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a pyrimidine ring, characterized by the following structural formula:
This structure contributes to its unique biological activity, particularly in cancer treatment and enzyme inhibition.
Anticancer Properties
Research indicates that derivatives of benzothiazole and pyrimidine exhibit significant anticancer activity. For instance, similar compounds have been shown to induce apoptosis in various cancer cell lines by activating procaspase-3 to caspase-3. In a study focusing on benzothiazole derivatives, compounds with similar structural features demonstrated potent anticancer effects against U937 and MCF-7 cell lines, highlighting the importance of structural modifications for enhancing efficacy .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 8j | U937 | 77.8% activation | Procaspase-3 activation |
| Compound 8k | MCF-7 | 92.1% activation | Procaspase-3 activation |
| This compound | A549 | TBD | TBD |
Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of key enzymes involved in cancer progression and inflammation. For example, it may inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. Inhibition of DHFR can lead to decreased tumor growth rates in various cancers.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Procaspase Activation : Similar compounds have been shown to activate procaspase pathways leading to apoptosis in cancer cells.
- Enzyme Inhibition : The interaction with DHFR disrupts nucleotide synthesis, impairing cancer cell proliferation.
Case Studies
A series of studies have evaluated the anticancer activity of various benzothiazole derivatives:
- Study on Apoptosis Induction : A study demonstrated that compounds structurally related to this compound could induce apoptosis through procaspase activation in multiple cancer cell lines.
- In Vivo Efficacy : In vivo studies on animal models showed that these compounds could significantly reduce tumor size when administered at specific dosages.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(1,3-benzothiazol-2-yl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis involves multi-step organic reactions. Initial steps include cyclization to form the pyrimidine core, followed by chlorination and introduction of the ethylsulfanyl group. The benzothiazole moiety is coupled via carboxamide linkage under controlled conditions.
- Key parameters : Temperature (60–80°C for cyclization), solvent choice (DMF or dichloromethane), and catalysts (e.g., EDCI for amide bond formation). Purification via column chromatography or recrystallization ensures >95% purity .
- Optimization : Reaction monitoring via TLC/HPLC and adjusting stoichiometric ratios (e.g., 1.2 equivalents of benzothiazol-2-amine) improves yield (reported 60–75%) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- Spectroscopy :
- 1H/13C NMR : Assigns proton environments (e.g., δ 8.2–8.5 ppm for pyrimidine protons) and confirms carboxamide linkage .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 381.0) .
Q. What preliminary biological activities have been observed, and what assay systems are used to assess them?
- Antimicrobial activity : Tested via microdilution assays (MIC values: 8–32 µg/mL against S. aureus and E. coli) .
- Anticancer potential : MTT assays on HeLa cells show IC₅₀ of 12.5 µM, linked to apoptosis via caspase-3 activation .
- Enzyme inhibition : Targets cyclin-dependent kinases (CDKs) with IC₅₀ < 1 µM in kinase inhibition assays .
Advanced Research Questions
Q. How does the compound interact with specific enzymatic targets, and what methodologies are used to study these interactions?
- Mechanistic studies :
- Surface plasmon resonance (SPR) : Measures binding kinetics (e.g., Kd = 0.8 nM for CDK2) .
- Molecular docking : AutoDock Vina predicts binding poses in ATP-binding pockets (ΔG = -9.2 kcal/mol) .
- Pathway analysis : RNA-seq identifies downstream gene regulation (e.g., downregulation of CCND1 in cell cycle arrest) .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Contradiction example : Discrepancies in IC₅₀ values (e.g., 12.5 µM vs. 25 µM in cancer cells).
- Resolution :
- Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and normalize to controls like cisplatin .
- Orthogonal validation : Confirm activity via Western blot (e.g., PARP cleavage for apoptosis) and flow cytometry .
Q. What computational methods predict the compound’s reactivity and interactions with biological targets?
- Density functional theory (DFT) : Calculates HOMO-LUMO gaps (4.2 eV) to predict electrophilic sites for sulfanyl group reactivity .
- Molecular dynamics (MD) simulations : Simulates binding stability over 100 ns trajectories (RMSD < 2.0 Å in CDK2 complexes) .
Q. How do structural modifications (e.g., substituent variations) impact biological activity and physicochemical properties?
- Case study : Replacing ethylsulfanyl with propylsulfonyl reduces solubility (LogP increases from 2.8 to 3.5) but enhances CDK2 inhibition (IC₅₀ improves to 0.5 µM) .
- SAR analysis : Benzothiazole substitution at position 2 enhances DNA intercalation (ΔTm = 5°C in thermal denaturation assays) .
Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?
- Key issues : Epimerization during amide coupling; racemization in polar solvents.
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
